3-(furan-2-ylmethyl)-1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Description

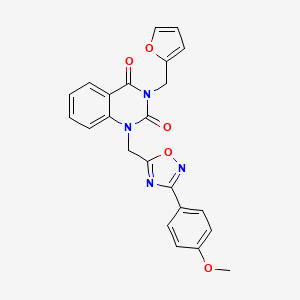

This compound is a quinazoline derivative featuring a furan-2-ylmethyl group at position 3 and a 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl substituent at position 1. Quinazolines are heterocyclic systems known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties . The 4-methoxyphenyl group may contribute to improved lipophilicity and receptor binding, while the furan substituent could influence electronic properties and pharmacokinetics .

Properties

IUPAC Name |

3-(furan-2-ylmethyl)-1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O5/c1-30-16-10-8-15(9-11-16)21-24-20(32-25-21)14-26-19-7-3-2-6-18(19)22(28)27(23(26)29)13-17-5-4-12-31-17/h2-12H,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESHHHWTQQLUQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(furan-2-ylmethyl)-1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a novel derivative belonging to the quinazoline and oxadiazole classes. These classes of compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.

Chemical Structure and Synthesis

The compound features a complex structure that integrates a quinazoline core with a furan substituent and an oxadiazole moiety. The synthesis typically involves multi-step reactions that include the formation of the quinazoline scaffold followed by the introduction of substituents at specific positions to enhance biological activity.

Antimicrobial Activity

Recent studies have indicated that quinazoline derivatives exhibit promising antimicrobial properties. For instance, derivatives with oxadiazole rings have shown enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular:

- Compound Activity : Compounds derived from the quinazoline scaffold demonstrated moderate to significant inhibition against Staphylococcus aureus, Escherichia coli, and Candida albicans with Minimum Inhibitory Concentration (MIC) values ranging from 65 mg/mL to 80 mg/mL .

- Mechanism of Action : These compounds are believed to act as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are critical enzymes for bacterial DNA replication .

Anticancer Activity

Quinazoline derivatives have also been explored for their potential anticancer properties. The mechanism often involves the inhibition of key signaling pathways in cancer cells:

- Cell Line Studies : Various quinazoline derivatives have shown cytotoxic effects against several cancer cell lines. For example, a study found that certain derivatives could induce apoptosis in cancer cells through modulation of cell cycle regulators .

Anti-inflammatory Effects

The anti-inflammatory potential of these compounds has been documented as well:

- Inflammatory Models : In vitro studies using macrophage cell lines have demonstrated that quinazoline derivatives can significantly reduce pro-inflammatory cytokine production, suggesting their utility in treating inflammatory diseases .

Study 1: Antimicrobial Evaluation

A series of quinazoline derivatives were synthesized and evaluated for their antibacterial activity using the agar well diffusion method. Among these, specific compounds exhibited broad-spectrum activity comparable to standard antibiotics like ampicillin and ciprofloxacin. The most effective compounds showed inhibition zones between 10 mm and 15 mm against various strains .

Study 2: Anticancer Activity

In a study focused on anticancer activity, several quinazoline derivatives were tested against human breast cancer cell lines. Results indicated that some compounds could inhibit cell proliferation significantly and induce apoptosis via caspase activation pathways .

Data Summary

| Biological Activity | Target Organisms/Cells | MIC (mg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 75 | 12 |

| Escherichia coli | 65 | 15 | |

| Candida albicans | 80 | 11 | |

| Anticancer | Breast Cancer Cells | N/A | N/A |

| Anti-inflammatory | Macrophage Cells | N/A | Significant reduction in cytokines |

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of quinazoline derivatives, including the compound , as antimicrobial agents. Research indicates that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant activity against both Gram-positive and Gram-negative bacterial strains. For instance, compounds synthesized from quinazoline scaffolds have shown promising results in inhibiting bacterial gyrase and DNA topoisomerase IV, which are critical targets for antibiotic development .

Key Findings:

- Broad Spectrum Activity: Certain derivatives displayed moderate to high activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.

- Mechanism of Action: The mechanism involves interference with bacterial DNA replication processes, making these compounds potential candidates for tackling antibiotic resistance .

Anticancer Properties

Quinazoline derivatives have also been explored for their anticancer properties. The structural features of 3-(furan-2-ylmethyl)-1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suggest it may interact with specific cellular pathways involved in tumor growth and proliferation.

Case Studies:

- Cell Line Studies: In vitro studies on cancer cell lines have demonstrated that certain quinazoline derivatives can induce apoptosis and inhibit cell proliferation. For example, compounds that modify the quinazoline structure have been shown to trigger cell cycle arrest in cancer cells .

Anti-inflammatory Applications

The anti-inflammatory potential of quinazoline derivatives is another area of exploration. Research indicates that these compounds can modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response.

Research Insights:

- Inflammatory Mediators: Studies suggest that derivatives can reduce the production of pro-inflammatory cytokines and chemokines in activated immune cells . This effect could be beneficial in treating chronic inflammatory conditions.

Synthesis and Structure Activity Relationship (SAR)

Understanding the synthesis and structure activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties.

Synthesis Techniques:

The synthetic routes often involve:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- The target compound’s quinazoline-dione core distinguishes it from triazoloquinazolines (e.g., CGS 15943AI) but shares structural similarity with alkylaminoquinazolines used as efflux pump inhibitors (EPIs) .

- Unlike morpholine-linked derivatives (higher EPI activity), the 1,2,4-oxadiazole group may provide unique steric and electronic interactions with bacterial efflux pumps .

Key Findings :

- Triazoloquinazolines exhibit stronger receptor-specific activity (e.g., H1-antihistamines), whereas the oxadiazole-quinazoline hybrid may act via multi-target mechanisms (e.g., EPI + membrane disruption) .

Physicochemical and Pharmacokinetic Properties

Table 3: ADME Comparison

| Property | Target Compound | Morpholine-Quinazolines | Triazoloquinazolines |

|---|---|---|---|

| Molecular Weight (g/mol) | ~437.4 | ~380–420 | ~320–360 |

| logP (Predicted) | 3.4 | 2.8–3.1 | 2.0–2.5 |

| Aqueous Solubility (mg/mL) | <0.1 | 0.5–1.0 | 1.5–2.0 |

| Metabolic Stability | High (oxadiazole) | Moderate | Low (triazole) |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing the quinazoline-2,4-dione core in this compound?

- Methodology: The quinazoline-2,4-dione scaffold is typically synthesized via cyclocondensation of anthranilic acid derivatives with urea or via ring-opening of isatoic anhydride followed by alkylation. For example, describes analogous quinazoline derivatives synthesized by reacting substituted benzimidazoles with chloroacetamide under reflux conditions in ethanol/water mixtures. Key steps include optimizing solvent systems (e.g., ethanol for solubility) and catalysts (e.g., KOH for deprotonation) to enhance yield .

Q. How can the purity and structural integrity of the synthesized compound be validated?

- Methodology: Use a combination of analytical techniques:

- Elemental analysis to confirm stoichiometry (e.g., ≤0.4% deviation in C/H/N content, as in ).

- Multinuclear NMR (¹H, ¹³C) to verify substituent positions (e.g., furan methyl protons at δ 4.2–4.5 ppm and oxadiazole methyl protons at δ 5.1–5.3 ppm).

- IR spectroscopy to identify carbonyl stretches (quinazoline-dione C=O at ~1700–1750 cm⁻¹) .

Q. What safety precautions are critical when handling this compound?

- Methodology: Follow protocols for handling aromatic heterocycles:

- Use fume hoods and PPE (nitrile gloves, lab coats) due to potential irritancy (similar to oxadiazole derivatives in ).

- Avoid contact with oxidizers (e.g., peroxides) to prevent exothermic reactions .

Advanced Research Questions

Q. How can computational methods aid in predicting the compound’s bioactivity?

- Methodology: Perform molecular docking (e.g., AutoDock Vina) to assess binding to target proteins. highlights docking studies where analogous compounds (e.g., 9c) showed interactions with α-glucosidase’s active site. Use PDB structures (e.g., 1XSI for α-glucosidase) and validate results with MD simulations (e.g., 100 ns runs in GROMACS) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOEs in NMR)?

- Methodology:

- Variable Temperature (VT) NMR to assess dynamic effects (e.g., rotational barriers in oxadiazole rings).

- 2D NMR (COSY, NOESY) to confirm spatial proximity of substituents (e.g., furan-methyl to quinazoline protons).

- Compare with literature analogs (e.g., ’s oxadiazole-thiazolidinedione derivatives) to identify systematic shifts .

Q. How can crystallography clarify stereoelectronic effects in this compound?

- Methodology: Grow single crystals via slow evaporation (e.g., ethanol/water). Use X-ray diffraction to determine bond angles (e.g., oxadiazole ring planarity) and non-covalent interactions (e.g., C–H···O in quinazoline-dione). and demonstrate how crystal packing influences stability in benzodiazepine analogs .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Methodology:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.